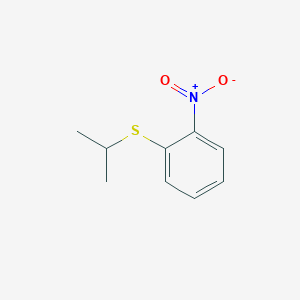
Isopropyl(2-nitrophényl)sulfane
Vue d'ensemble
Description
Isopropyl(2-nitrophenyl)sulfane is an organic compound with the chemical formula C9H11NO2S. It is known for its unique structure, which includes an isopropyl group attached to a 2-nitrophenyl sulfane moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Applications De Recherche Scientifique
Isopropyl(2-nitrophenyl)sulfane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfoxide compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl(2-nitrophenyl)sulfane can be synthesized through a series of chemical reactions. One common method involves the nitration of 2-nitrophenyl chloride followed by a reaction with isopropyl sulfide. The reaction conditions typically include the use of solvents like ethanol and catalysts such as iron(III) chloride. The mixture is heated to reflux for several hours to complete the reaction .
Industrial Production Methods
In industrial settings, the production of isopropyl(2-nitrophenyl)sulfane may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl(2-nitrophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrazine hydrate and iron powder are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Mécanisme D'action
The mechanism of action of isopropyl(2-nitrophenyl)sulfane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfane moiety can also participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl(2-nitrophenyl)sulfone: Similar structure but with a sulfone group instead of a sulfane.
2-Nitrophenyl isopropyl ether: Similar aromatic ring with different functional groups.
2-Nitrophenyl isopropylamine: Contains an amine group instead of a sulfane.
Uniqueness
Isopropyl(2-nitrophenyl)sulfane is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in organic synthesis and research applications .
Propriétés
IUPAC Name |
1-nitro-2-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFYXBKJHZAUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)



![[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2374651.png)


![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)

![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)



![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)
